molecular formula C13H17NO5S B2769995 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanesulfonamide CAS No. 2034418-39-6

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanesulfonamide

Numéro de catalogue: B2769995
Numéro CAS: 2034418-39-6
Poids moléculaire: 299.34
Clé InChI: LUTXKNQIVVRIHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C13H17NO5S and its molecular weight is 299.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition for Glaucoma Treatment Research into derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the compound of interest, has shown potential utility as topically active inhibitors of ocular carbonic anhydrase, which could be useful in the treatment of glaucoma. Among these compounds, certain derivatives demonstrated potent ocular hypotensive activity, indicating their potential for clinical evaluation in glaucoma management (Graham et al., 1989).

Inhibitory Activities Against Mammalian Carbonic Anhydrase Isoforms Further investigations into hydroxy-/dihydroxybenzoic acids and their derivatives, including those related to the compound , have shown increased inhibitory action against several mammalian carbonic anhydrase (CA) isoforms. These findings suggest the potential of these compounds in targeting CA isoforms involved in various physiological and pathological processes, including those that are established drug targets (Carta et al., 2013).

Antibacterial Potential The anti-bacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety has been explored. These compounds demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This research indicates the promise of such compounds, including those structurally similar to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanesulfonamide, as valuable antibacterial agents (Abbasi et al., 2016).

Cytotoxicity and CA Inhibitory Activities Studies on polymethoxylated-pyrazoline benzene sulfonamides, akin to the compound in focus, reveal insights into their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This highlights the therapeutic potential of these compounds in cancer treatment and their mechanism of action in inhibiting CA isoenzymes (Kucukoglu et al., 2016).

Cyclin-Dependent Kinase Inhibition Research into compounds that undergo a Cope-type elimination to yield derivatives that are inhibitors of the cyclin-dependent kinase CDK2 has been conducted. These findings are essential for developing new therapeutic agents targeting CDK2, a crucial regulator of the cell cycle, and indicate the potential of sulfonamide derivatives, including those structurally related to this compound, in cancer therapy (Griffin et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Pharmacokinetics

Sulfonamides, a class of compounds to which this molecule belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.

Propriétés

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c15-11(8-14-20(16,17)10-2-3-10)9-1-4-12-13(7-9)19-6-5-18-12/h1,4,7,10-11,14-15H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTXKNQIVVRIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.